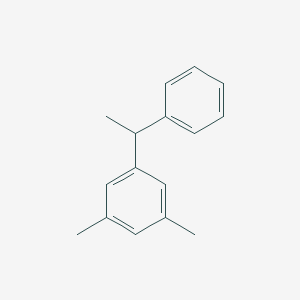

1,3-Dimethyl-5-(1-phenylethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H18. This compound is characterized by a benzene ring substituted with two methyl groups and a phenylethyl group. It is a derivative of cumene and is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3-Dimethyl-5-(1-Phenylethyl)benzol kann durch verschiedene Verfahren synthetisiert werden, darunter die Friedel-Crafts-Alkylierung. Bei diesem Verfahren wird Benzol mit 3,5-Dimethylbenzylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) umgesetzt. Die Reaktion wird typischerweise unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3-Dimethyl-5-(1-Phenylethyl)benzol erfolgt häufig durch Alkylierung von Benzol mit Propylen zu Cumol, gefolgt von einer weiteren Alkylierung mit Methylgruppen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration sorgfältig kontrolliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Dimethyl-5-(1-Phenylethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Phenylethylgruppe in eine Ethylgruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können zusätzliche Substituenten in den Benzolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO) und Chromtrioxid (CrO).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH) oder Wasserstoffgas (H) mit einem Palladiumkatalysator werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br) oder Salpetersäure (HNO).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3,5-Dimethylbenzoesäure oder 3,5-Dimethylbenzophenon.

Reduktion: Bildung von 1,3-Dimethyl-5-Ethylbenzol.

Substitution: Bildung von bromierten oder nitrierten Derivaten von 1,3-Dimethyl-5-(1-Phenylethyl)benzol.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-5-(1-Phenylethyl)benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine möglichen Auswirkungen auf biologische Systeme und seine Wechselwirkungen mit Enzymen und Rezeptoren untersucht.

Medizin: Wird auf seine möglichen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethyl-5-(1-Phenylethyl)benzol beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann elektrophile aromatische Substitutionsreaktionen eingehen, bei denen der Benzolring als Nukleophil wirkt und mit Elektrophilen reagiert. Dieser Prozess beinhaltet die Bildung eines Sigma-Komplex-Zwischenprodukts, gefolgt vom Verlust eines Protons, um die Aromatizität wiederherzustellen.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-(1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cumol (Isopropylbenzol): Ähnliche Struktur, aber mit einer Isopropylgruppe anstelle einer Phenylethylgruppe.

1,3-Dimethylbenzol (m-Xylol): Es fehlt die Phenylethylgruppe, es befinden sich nur zwei Methylgruppen am Benzolring.

1,3-Dimethyl-5-Ethylbenzol: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Phenylethylgruppe.

Einzigartigkeit

1,3-Dimethyl-5-(1-Phenylethyl)benzol ist einzigartig durch das Vorhandensein von sowohl Methyl- als auch Phenylethylgruppen am Benzolring, was ihm bestimmte chemische und physikalische Eigenschaften verleiht. Diese Kombination von Substituenten ermöglicht spezifische Reaktionsmuster und Anwendungen, die bei seinen einfacheren Analogen nicht beobachtet werden.

Eigenschaften

CAS-Nummer |

75898-09-8 |

|---|---|

Molekularformel |

C16H18 |

Molekulargewicht |

210.31 g/mol |

IUPAC-Name |

1,3-dimethyl-5-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-12-9-13(2)11-16(10-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |

InChI-Schlüssel |

LVUFHDXEVLCSII-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(C)C2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)

![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)